molecular formula C15H14BrN3O B11537546 2-(3-Bromo-phenyl)-6-ethyl-5-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one

2-(3-Bromo-phenyl)-6-ethyl-5-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B11537546
M. Wt: 332.19 g/mol
InChI Key: QFWAKHHZIQIDIF-UHFFFAOYSA-N
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Description

2-(3-BROMOPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF) to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different substituents at the bromine position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMOPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
  • 2-(3-CHLOROPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

Uniqueness

2-(3-BROMOPHENYL)-6-ETHYL-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to the presence of the bromine atom at the 3-position, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential biological activities.

Properties

Molecular Formula

C15H14BrN3O

Molecular Weight

332.19 g/mol

IUPAC Name

2-(3-bromophenyl)-6-ethyl-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H14BrN3O/c1-3-12-9(2)17-14-8-13(18-19(14)15(12)20)10-5-4-6-11(16)7-10/h4-8,18H,3H2,1-2H3

InChI Key

QFWAKHHZIQIDIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=C(NN2C1=O)C3=CC(=CC=C3)Br)C

Origin of Product

United States

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